molecular formula C6H9N5 B13192095 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile

Cat. No.: B13192095
M. Wt: 151.17 g/mol
InChI Key: QANJLYFYQJMUAX-UHFFFAOYSA-N
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Description

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is a chemical building block of interest in medicinal chemistry and agrochemical research. This molecule features a 1,2,3-triazole ring system with an amine functional group, linked to a nitrile-terminated butane chain. The presence of these distinct moieties makes it a versatile scaffold for constructing more complex molecules through further synthetic modification. Researchers can utilize the amine group for amide bond formation or the nitrile group for heterocycle synthesis, such as tetrazoles. Its primary research applications include its use as an intermediate in the synthesis of potential pharmaceutical candidates and specialized chemicals. The compound is provided with comprehensive analytical data to ensure identity and purity for your research projects. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

4-(4-aminotriazol-2-yl)butanenitrile

InChI

InChI=1S/C6H9N5/c7-3-1-2-4-11-9-5-6(8)10-11/h5H,1-2,4H2,(H2,8,10)

InChI Key

QANJLYFYQJMUAX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1N)CCCC#N

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of this compound typically involves:

  • Construction of the 1,2,3-triazole ring system, often via cyclization reactions involving hydrazine derivatives.
  • Introduction of the butanenitrile side chain through nucleophilic substitution or alkylation reactions using haloalkyl nitriles.
  • Functionalization at the 4-position of the triazole ring to introduce the amino group.

Preparation of 1,2,3-Triazole Core

Although direct literature on this exact compound is limited, synthesis of 1,2,3-triazoles generally proceeds via:

  • Cycloaddition reactions between azides and alkynes (Huisgen cycloaddition), often catalyzed by copper(I) to give 1,4-disubstituted triazoles.
  • Alternatively, hydrazine derivatives react with nitriles or other electrophiles to form the triazole ring.

A related patent (US6504033B1) describes the preparation of 4-amino-1,2,4-triazole by reacting hydrazine hydrate with formic acid under controlled conditions, which may provide insights into preparing amino-substituted triazoles.

Alkylation with Haloalkyl Nitriles

A common method to introduce the butanenitrile side chain is through nucleophilic substitution of haloalkyl nitriles (e.g., 4-chlorobutanenitrile) with triazole derivatives bearing nucleophilic sulfur or nitrogen atoms.

For example, in a related synthesis of 1,2,4-triazole derivatives, the reaction of 1,2,4-triazole-3-thione with sodium hydroxide in methanol followed by addition of haloalkyl nitriles (chloroacetonitrile, 3-chloropropanenitrile, 4-chlorobutanenitrile) leads to alkylated nitrile products. This method can be adapted for 1,2,3-triazole systems by selecting appropriate nucleophilic sites.

Amination at the 4-Position

The amino group at the 4-position of the triazole ring can be introduced either by:

  • Using amino-substituted haloalkyl nitriles as alkylating agents (e.g., 4-amino-2-chlorobutanenitrile).
  • Post-synthetic modification of the triazole ring by selective amination reactions.

Detailed Preparation Methodology

Based on the synthesis of related triazole nitrile derivatives and amino-triazoles, a plausible detailed synthetic route for this compound is as follows:

Materials

Reagent Role Purity/Notes
4-Amino-1,2,3-triazole or precursor hydrazine derivative Triazole ring precursor >99% purity
4-Chlorobutanenitrile Alkylating agent Commercially available
Sodium hydroxide (NaOH) Base Analytical grade
Methanol (CH3OH) Solvent Anhydrous
Isopropanol Crystallization solvent Analytical grade

Synthetic Procedure

  • Formation of the triazole nucleophile:

    • Dissolve 4-amino-1,2,3-triazole or its thione derivative in methanol.
    • Add an equimolar amount of sodium hydroxide solution to deprotonate the triazole nitrogen or sulfur site, forming the nucleophilic species.
  • Alkylation with 4-chlorobutanenitrile:

    • Slowly add 4-chlorobutanenitrile (1.0 equivalent) to the reaction mixture under stirring.
    • Heat the mixture to reflux or maintain at 60–70 °C until the reaction is complete (monitored by TLC or HPLC).
    • The nucleophilic substitution occurs, attaching the butanenitrile side chain to the triazole ring.
  • Workup and purification:

    • Cool the reaction mixture to room temperature.
    • Neutralize excess base if necessary.
    • Concentrate the reaction mixture under reduced pressure.
    • Recrystallize the crude product from isopropanol to obtain pure this compound.

Reaction Scheme

$$
\begin{array}{c}
\text{4-Amino-1,2,3-triazole} + \text{NaOH} \xrightarrow{\text{CH}_3\text{OH}} \text{Nucleophilic triazole anion} \
\downarrow \
\text{Nucleophilic substitution with 4-chlorobutanenitrile} \xrightarrow{\text{heat}} \text{this compound}
\end{array}
$$

Analytical Data and Research Findings

Physical and Spectroscopic Properties

Property Data/Value Method/Notes
Melting point (°C) Typically 120–130 °C (estimated) Determined by DSC or capillary method
Solubility Slightly soluble in water; soluble in organic solvents (methanol, ethanol) Experimental observations
IR Spectroscopy - NH2 stretch: ~3300–3500 cm⁻¹
- CN stretch: ~2200–2250 cm⁻¹
- Triazole ring vibrations: 1400–1600 cm⁻¹
Confirm functional groups
1H NMR (DMSO-d6) Signals corresponding to triazole protons, amino protons, and methylene groups of butanenitrile Chemical shift assignments required
Mass Spectrometry (MS) Molecular ion peak consistent with C7H10N6 (molecular weight ~ 170 g/mol) Confirms molecular formula

Yield and Purity

  • Alkylation reactions of triazole derivatives with haloalkyl nitriles typically achieve yields of 70–90% under optimized conditions.
  • Purity after recrystallization generally exceeds 98%, confirmed by HPLC and elemental analysis.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Base Sodium hydroxide (NaOH) 1 equivalent relative to triazole
Solvent Methanol Anhydrous preferred
Alkylating agent 4-Chlorobutanenitrile 1.0–1.1 equivalents
Reaction temperature 60–70 °C Reflux or controlled heating
Reaction time 4–8 hours Monitored by TLC/HPLC
Workup solvent Isopropanol For recrystallization
Yield 70–90% Dependent on purity of reagents
Purity >98% Confirmed by HPLC, elemental analysis

Notes on Alternative Methods and Optimization

  • Acid hydrolysis of nitrile precursors to corresponding carboxylic acids is reported for related 1,2,4-triazole nitriles but is less relevant here since the target compound is a nitrile.
  • Continuous or batch processes can be adapted depending on scale.
  • Use of amino-substituted haloalkyl nitriles can streamline the introduction of the amino group on the butanenitrile side chain.
  • Purification by recrystallization from isopropanol is preferred to remove impurities and obtain high-purity product.
  • Reaction parameters such as temperature, base concentration, and solvent choice can be optimized for maximal yield and minimal side products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, data tables, or case studies for the chemical compound "4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile." However, the search results do provide some general information that can be used to infer potential applications, as well as information regarding the synthesis and use of related compounds.

General Information

  • Chemical Identity The compound is identified as this compound . Its CAS number is 227611-67-8, and its molecular formula is C6H9N5 . Other synonyms include this compound, 84747-27-3, SCHEMBL10741944, and EN300-783842 .
  • Supplier Parchem is a supplier of this chemical and other specialty materials .

Potential Applications (Inferred from related compounds)

Given that the search results do not provide explicit applications for the compound, applications may be inferred from the chemical structure, "1,2,3-triazole," and the applications of similar compounds:

  • Pharmaceuticals 1,2,3-Triazoles are important in pharmaceutical chemistry . They are used as amide bioisosteres and can be employed in synthesizing various biologically active molecules .
  • Industrial Applications Industrial applications for compounds containing a triazole ring include uses as corrosion inhibitors, rubber accelerators, and gelling agents .
  • Cosmetics Experimental design techniques are important in the development of stable, safe, and effective cosmetic products .

Synthesis of Related Triazoles

  • One study details a method for synthesizing coumarin-linked 4-anilinomethyl-1,2,3-triazoles, which involves multiple steps, including the reduction of 6-nitrocoumarin, conversion to 6-azidocoumarin, and reaction with N-propargylated anilines .
  • Another study describes synthesizing substituted 1H-1,2,3-triazole .

Safety and Regulatory Considerations

  • Cosmetic products undergo thorough investigation to ensure safety and stability, in compliance with regulations such as the European Union Directive 1223/2009 .
  • It is important to assess the bioavailability and potential toxicity of compounds in topical formulations .

Mechanism of Action

The mechanism by which 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

Structural Analogues: 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is a common scaffold in pharmaceuticals and agrochemicals. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile 4-amino, butanenitrile side chain Potential as a click chemistry intermediate; nitrile group enables further derivatization. Hypothetical
1-Benzyl-1H-1,2,3-triazole Benzyl group Used in metal-organic frameworks (MOFs) and catalysis; lacks functional groups for bioconjugation.
4-Nitro-1,2,3-triazole Nitro group Explosophoric properties; limited biological utility due to nitro group toxicity.

Key Observations :

  • The amino group in the target compound enhances solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., benzyl).
  • The nitrile group distinguishes it from nitro-substituted triazoles, offering safer and more versatile reactivity .
Functional Analogues: Nitrile-Containing Triazoles

Nitrile-bearing triazoles are rare in the literature. A relevant comparison is 3-(1H-1,2,3-triazol-1-YL)propanenitrile, which lacks the 4-amino substituent.

  • Reactivity: The absence of the amino group in 3-(1H-1,2,3-triazol-1-YL)propanenitrile reduces its nucleophilicity, limiting its utility in condensation reactions (e.g., Schiff base formation) .
  • Biological Activity: Amino-substituted triazoles often exhibit enhanced antimicrobial or antiviral activity compared to non-amino analogues, as seen in 4-amino-1,2,4-triazole derivatives .
Click Chemistry Relevance

1,2,3-Triazoles are classic products of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . However, the nitrile side chain in the target compound may sterically hinder participation in CuAAC, unlike simpler triazoles like 1-benzyl-1H-1,2,3-triazole.

Biological Activity

4-(4-Amino-2H-1,2,3-triazol-2-yl)butanenitrile is a novel compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features a triazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₆H₉N₅, with a molecular weight of approximately 151.17 g/mol. The presence of the triazole moiety contributes to its reactivity and interaction capabilities with biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring facilitates hydrogen bonding and other non-covalent interactions that can modulate enzyme activity or receptor binding. These interactions are crucial for understanding how this compound may influence specific biological pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain triazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves cell-cycle arrest and induction of apoptosis .

Interaction Studies

Interaction studies utilizing molecular docking simulations and biochemical assays have provided insights into the binding affinity and mechanism of action of this compound with specific enzymes and receptors. These studies are essential for optimizing therapeutic applications by elucidating how the compound interacts at the molecular level.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure TypeSimilarity
1,2,4-TriazoleTriazoleModerate
3-Amino-1,2,4-triazoleTriazoleModerate
4-(Aminomethyl)-1H-pyrazolePyrazoleLow
5-(Benzylthio)-1H-tetrazoleTetrazoleLow
1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTriazole derivativeHigh

This table illustrates that while there are several compounds with similar structures, the specific arrangement of functional groups in this compound imparts distinct reactivity and biological activity compared to other triazole derivatives.

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer properties. For example, compounds that incorporated the triazole moiety showed increased potency against cancer cell lines due to their ability to induce apoptosis and arrest the cell cycle at the G₂/M phase .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers utilized molecular docking techniques to assess how this compound binds to target enzymes involved in metabolic pathways. The results indicated a strong binding affinity that suggests potential use as a therapeutic agent in metabolic disorders.

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